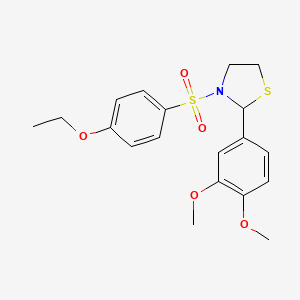
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine, also known as DMTS, is a thiazolidine derivative that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine is not fully understood, but it is believed to act through various pathways such as the inhibition of protein tyrosine phosphatases, activation of peroxisome proliferator-activated receptor gamma (PPARγ), and inhibition of nuclear factor kappa B (NF-κB) signaling. These pathways are involved in various cellular processes such as cell growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inhibition of cell growth, induction of apoptosis, anti-inflammatory properties, improvement of insulin sensitivity, and glucose uptake in cells. These effects make this compound a promising candidate for further investigation in various scientific research areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine in lab experiments is its ability to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound also has anti-inflammatory properties, making it useful in studying various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells.
Direcciones Futuras
There are various future directions for 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine research. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in treating other inflammatory diseases such as rheumatoid arthritis. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential use in diabetes treatment.
Conclusion:
In conclusion, this compound is a thiazolidine derivative that has been studied for its potential use in various scientific research areas such as cancer treatment, inflammation, and diabetes. Its ability to inhibit cell growth, induce apoptosis, and have anti-inflammatory properties make it a promising candidate for further investigation. However, its low solubility in water can be a limitation in lab experiments. Further research is needed to fully understand the potential of this compound in various scientific research areas.
Métodos De Síntesis
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine can be synthesized through a multistep process involving the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-3,4-dimethoxybenzoic acid to form an intermediate, which is then reacted with thioacetic acid to produce the final product. The purity of the synthesized this compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine has been studied for its potential use in various scientific research areas such as cancer treatment, inflammation, and diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common factor in various diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in cells.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-25-15-6-8-16(9-7-15)27(21,22)20-11-12-26-19(20)14-5-10-17(23-2)18(13-14)24-3/h5-10,13,19H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGCESYEYGPCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)
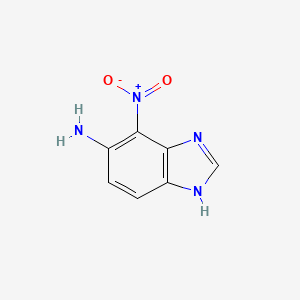
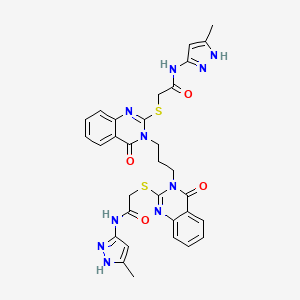
![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)
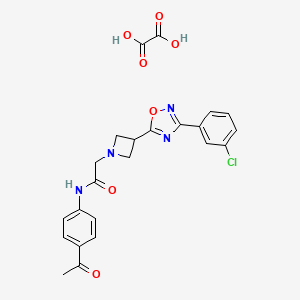
![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)
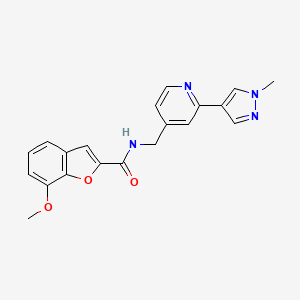
![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)


![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)